molecular formula C11H15NO2 B1308549 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine CAS No. 109506-57-2

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine

Katalognummer: B1308549
CAS-Nummer: 109506-57-2
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: RLOYMNFEKFOAEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine” is a chemical compound. It is derived from the 3,4-dihydro-2H-1,5-benzodioxepin molecule . The IUPAC name for the base molecule is 3,4-dihydro-2H-1,5-benzodioxepine .


Synthesis Analysis

The synthesis of this compound and its derivatives involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement for structural elucidation .


Molecular Structure Analysis

The molecular formula of the base molecule, 3,4-dihydro-2H-1,5-benzodioxepin, is C9H10O2 . The InChI code is 1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 .


Physical And Chemical Properties Analysis

The base molecule, 3,4-dihydro-2H-1,5-benzodioxepin, has a molecular weight of 150.18 . The physical form can be either liquid or solid .

Wissenschaftliche Forschungsanwendungen

Overview of Related Compounds

The scientific literature reveals insights into compounds structurally related to 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine, highlighting the diversity and biological significance of the benzodiazepine family and its derivatives in various research contexts. These insights provide a broader understanding of the potential applications and research interest in compounds with similar structures or functional groups.

Biological Activities and Applications

Compounds within the benzodiazepine family, including those structurally related to this compound, are explored for their biological activities, including anticonvulsant, anti-anxiety, sedative, and hypnotic effects. Research emphasizes the synthesis and study of diazepine and triazepine derivatives fused with five-membered nitrogen heterocycles, showcasing the potential for new therapeutic agents against diseases with limited treatments, such as certain cancers and bacterial infections resistant to current antibiotics (Földesi, Volk, & Milen, 2018).

Synthetic Methodologies

Innovative synthetic strategies for 1,4- and 1,5-benzodiazepines using o-phenylenediamine highlight the evolving landscape of synthetic organic chemistry in creating biologically active moieties. These methodologies support the development of compounds with enhanced pharmacological profiles, addressing the need for more effective treatments in various domains of medicinal chemistry (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).

Environmental Impact and Fate

The environmental occurrence, fate, and transformation of benzodiazepines, including their detection in wastewater and surface water, point to the significance of understanding the environmental impact of pharmaceutical compounds. Studies on their removal during water treatment and identification of transformation products are essential for developing strategies to mitigate their environmental presence (Kosjek et al., 2012).

Zukünftige Richtungen

The future directions for the study and application of “2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine” and its derivatives could involve further exploration of their antioxidant, antimicrobial, and anti-inflammatory properties . Additionally, more research could be conducted to understand their mechanism of action and potential applications in medicinal chemistry.

Eigenschaften

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-5-4-9-2-3-10-11(8-9)14-7-1-6-13-10/h2-3,8H,1,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOYMNFEKFOAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)CCN)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401940
Record name 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109506-57-2
Record name 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.